molecular formula C6H12O3 B14476471 Dimethyl(E)-1-propenyl orthoformate CAS No. 66178-19-6

Dimethyl(E)-1-propenyl orthoformate

Cat. No.: B14476471
CAS No.: 66178-19-6
M. Wt: 132.16 g/mol
InChI Key: DDINHWIZOMBDDD-SNAWJCMRSA-N
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Description

Dimethyl(E)-1-propenyl orthoformate is an organic compound belonging to the class of orthoesters. Orthoesters are characterized by having three alkoxy groups attached to a central carbon atom. This compound is particularly interesting due to its structural features and reactivity, making it a valuable substrate in various organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl(E)-1-propenyl orthoformate can be synthesized through the reaction of chloroform with alkoxides.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation to remove by-products and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Dimethyl(E)-1-propenyl orthoformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Produces alcohol and aldehyde.

    Transesterification: Produces different orthoesters.

    Acetalization: Produces acetals.

Scientific Research Applications

Dimethyl(E)-1-propenyl orthoformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl(E)-1-propenyl orthoformate involves its reactivity as an orthoester. It can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The molecular targets and pathways involved include the formation of stable intermediates that can be further manipulated in subsequent reactions .

Comparison with Similar Compounds

Uniqueness: Dimethyl(E)-1-propenyl orthoformate is unique due to its specific alkyl groups, which impart distinct reactivity and stability compared to other orthoesters. This makes it particularly useful in certain synthetic applications where other orthoesters may not be as effective .

Properties

CAS No.

66178-19-6

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(E)-1-(dimethoxymethoxy)prop-1-ene

InChI

InChI=1S/C6H12O3/c1-4-5-9-6(7-2)8-3/h4-6H,1-3H3/b5-4+

InChI Key

DDINHWIZOMBDDD-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/OC(OC)OC

Canonical SMILES

CC=COC(OC)OC

Origin of Product

United States

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